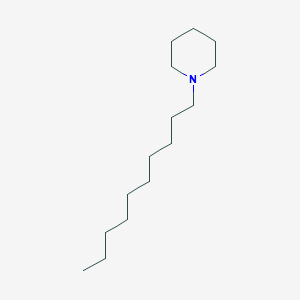

N-decylpiperidine

Description

N-Decylpiperidine (CAS 74493-19-9 for its N-oxide form) is a piperidine derivative featuring a 10-carbon alkyl chain (decyl group) attached to the nitrogen atom of the piperidine ring. Its molecular formula is C₁₅H₃₁N (base compound) or C₁₅H₃₁NO (N-oxide form) . The compound is primarily utilized in synthesizing quaternary ammonium salts, such as benzyl-decylpiperidinium chloride, which exhibit antimicrobial properties in disinfectants and preservatives . The decyl chain confers balanced hydrophobicity, enabling interactions with microbial membranes while retaining sufficient solubility for formulation .

Properties

Molecular Formula |

C15H31N |

|---|---|

Molecular Weight |

225.41 g/mol |

IUPAC Name |

1-decylpiperidine |

InChI |

InChI=1S/C15H31N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h2-15H2,1H3 |

InChI Key |

GRAKHOCSWNZIPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-decylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with decyl halides under basic conditions. The reaction typically proceeds as follows:

Alkylation Reaction: Piperidine is reacted with decyl bromide or decyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Hydrogenation: Another method involves the hydrogenation of N-decylpyridine using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of N-decylpiperidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-decylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-decylpiperidone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of N-decylpiperidine can yield secondary amines or primary amines depending on the reducing agent used.

Substitution: N-decylpiperidine can participate in nucleophilic substitution reactions where the decyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, aryl halides, in the presence of a base

Major Products Formed

Oxidation: N-decylpiperidone

Reduction: Secondary amines, primary amines

Substitution: Various substituted piperidines

Scientific Research Applications

N-decylpiperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: N-decylpiperidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Piperidine derivatives, including N-decylpiperidine, are explored for their pharmacological properties. They are investigated for their potential use in developing new drugs.

Industry: In the industrial sector, N-decylpiperidine is used in the production of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of N-decylpiperidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, piperidine derivatives are known to inhibit certain enzymes, affecting cellular processes like signal transduction and metabolism.

Comparison with Similar Compounds

N-Hexylpiperidine

- Molecular Formula : C₁₁H₂₃N

- Key Differences :

- Shorter hexyl chain (6 carbons) reduces hydrophobicity compared to N-decylpiperidine.

- Lower molecular weight (169.31 g/mol vs. 225.41 g/mol for N-decylpiperidine) impacts volatility and solubility.

- Applications : Less effective in surfactant applications due to reduced lipid solubility, but may serve as intermediates in pharmaceutical synthesis .

N-Tetradecylpiperidine-N-Oxide

N-(2-Hydroxyethyl)piperidine

Benzyl-Decylpiperidinium Chloride

- Structure : Quaternary ammonium salt derived from N-decylpiperidine and benzyl chloride.

- Key Differences :

- Positive charge enhances antimicrobial activity by disrupting microbial membranes.

- Combines decyl chain hydrophobicity with benzyl group aromaticity for broad-spectrum efficacy.

- Applications : Industrial disinfectants and preservatives .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications |

|---|---|---|---|---|

| N-Decylpiperidine | C₁₅H₃₁N | 225.41 | Decyl chain | Antimicrobial agents, surfactants |

| N-Hexylpiperidine | C₁₁H₂₃N | 169.31 | Hexyl chain | Pharmaceutical intermediates |

| N-Tetradecylpiperidine-N-Oxide | C₁₉H₃₉NO | 297.52 | Tetradecyl chain, N-oxide | Detergents, emulsifiers |

| N-(2-Hydroxyethyl)piperidine | C₇H₁₅NO | 129.20 | Hydroxyethyl group | Solvents, drug synthesis |

| Benzyl-Decylpiperidinium Chloride | C₂₂H₃₈ClN | 364.00 | Decyl chain, benzyl | Disinfectants, preservatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.